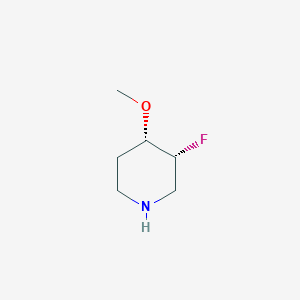

(3R,4S)-3-Fluoro-4-methoxypiperidine

Description

Contextual Significance of Substituted Piperidine (B6355638) Scaffolds in Modern Chemical Research

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.govrsc.org Its prevalence stems from a combination of desirable characteristics. The inherent three-dimensionality of the piperidine scaffold allows for the precise spatial arrangement of substituents, enabling more intricate and specific interactions with biological targets compared to flat aromatic rings. researchgate.net This "3D shape" is a crucial feature in the design of modern drugs, as it can lead to enhanced potency and selectivity. researchgate.netnih.govnih.gov

Furthermore, the presence of the nitrogen atom provides a handle for modifying the physicochemical properties of the molecule, such as basicity and solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). acs.orgnih.gov The introduction of chirality into the piperidine scaffold further expands its utility, allowing for the development of stereoselective drugs that can differentiate between enantiomeric binding sites in biological systems, often leading to improved therapeutic indices and reduced side effects. nih.govnih.govbldpharm.com Consequently, the development of efficient and stereoselective methods for the synthesis of highly substituted piperidines remains an important endeavor in contemporary organic chemistry. rsc.orgajchem-a.com

Distinctive Features and Academic Relevance of Fluorinated and Alkoxy-Substituted Piperidine Architectures

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom. researchgate.netacs.org The introduction of fluorine can have profound effects on a molecule's properties. Due to its high electronegativity, fluorine can modulate the pKa of nearby basic centers, such as the nitrogen in the piperidine ring. nih.govacs.org This modulation of basicity is a key tool for optimizing drug-like properties, as it can influence factors like target binding, membrane permeability, and importantly, can reduce the affinity for the hERG potassium ion channel, mitigating the risk of cardiotoxicity. nih.govacs.orgacs.org Moreover, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. nih.gov The conformational preference of fluorine, particularly the gauche effect, can also be used to control the three-dimensional shape of a molecule, pre-organizing it for optimal interaction with its biological target. nih.govresearchgate.net Studies on fluorinated piperidines have revealed a preference for the fluorine atom to occupy an axial position, a phenomenon attributed to stabilizing charge-dipole interactions and hyperconjugation. nih.govresearchgate.nethuji.ac.il

Similarly, the presence of an alkoxy group, such as the methoxy (B1213986) group in (3R,4S)-3-fluoro-4-methoxypiperidine, introduces another layer of functionality. Alkoxy-substituted piperidines are key structural components in a number of biologically active compounds, including inhibitors of aspartic peptidases. ajchem-a.comresearchgate.net The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. The size and nature of the alkyl group can also be varied to fine-tune the steric and electronic properties of the molecule, influencing its binding affinity and selectivity.

The combination of both a fluorine atom and a methoxy group on a piperidine ring, with defined stereochemistry as in the (3R,4S) isomer, results in a highly valuable and complex building block. The specific spatial arrangement of these functional groups creates a unique electronic and steric profile, offering a sophisticated tool for medicinal chemists to probe and optimize interactions with biological targets.

Overview of Foundational Research and Emerging Trajectories for this compound

The synthesis of the core (3R,4S)-3-fluoro-4-amino-piperidine scaffold described in this work provides a blueprint for the likely synthesis of this compound. The reported synthetic route commences with a protected 4-ketopiperidine, which undergoes electrophilic fluorination to introduce the fluorine atom at the 3-position. acs.org Subsequent stereoselective reduction of the ketone would yield a 4-hydroxy group with the desired trans stereochemistry, which could then be converted to the methoxy ether. This foundational work underscores the deliberate design principles that lead to the creation of such complex building blocks.

Emerging trajectories for this compound and related structures lie in their application as key fragments in fragment-based drug discovery (FBDD) and as chiral building blocks for the synthesis of complex pharmaceutical agents. acs.org The well-defined stereochemistry and the presence of multiple functional groups make this compound an attractive starting point for the construction of diverse chemical libraries. The continued development of novel synthetic methodologies for the stereoselective synthesis of highly substituted piperidines will undoubtedly expand the accessibility and application of such valuable scaffolds in the future. rsc.orgresearchgate.net

Data Tables

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C6H12FNO | 133.17 | 2306252-56-0 |

| This compound hydrochloride | C6H13ClFNO | 169.62 | 2387559-85-3 |

| (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride | C6H15Cl2FN2 | 209.10 | 2306246-40-0 |

Data sourced from commercial supplier information and chemical databases. nih.govcymitquimica.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12FNO |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

(3R,4S)-3-fluoro-4-methoxypiperidine |

InChI |

InChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |

InChI Key |

NKLOYRQCMQNZOI-RITPCOANSA-N |

Isomeric SMILES |

CO[C@H]1CCNC[C@H]1F |

Canonical SMILES |

COC1CCNCC1F |

Origin of Product |

United States |

Synthetic Methodologies and Stereocontrol for 3r,4s 3 Fluoro 4 Methoxypiperidine

Strategic Retrosynthetic Analysis of the (3R,4S)-3-Fluoro-4-methoxypiperidine Framework

A logical retrosynthetic analysis of this compound reveals several potential disconnection points, highlighting the key challenges of stereocontrol. The primary disconnections involve the carbon-fluorine and carbon-oxygen bonds at the C3 and C4 positions, respectively, as well as the formation of the piperidine (B6355638) ring itself.

A plausible retrosynthetic pathway commences by disconnecting the methoxy (B1213986) group, leading to a (3R,4S)-3-fluoro-4-hydroxypiperidine intermediate. This precursor simplifies the problem to the stereoselective installation of a fluorine atom and a hydroxyl group on a piperidine ring. Further disconnection of the fluorine atom points towards a chiral 4-hydroxypiperidine (B117109) precursor, where stereoselective fluorination would be a critical step.

Alternatively, the piperidine ring can be disconnected. A common strategy involves a reductive amination of a suitably functionalized δ-amino ketone or the cyclization of an amino-epoxide. For instance, a protected 5-amino-2-fluoro-1-pentanone derivative could be a viable precursor, where the stereochemistry is set prior to cyclization.

A key consideration in the retrosynthetic analysis is the source of chirality. This can be introduced through the use of chiral pool starting materials, asymmetric catalysis, or resolution of a racemic mixture at an appropriate stage. Given the specific stereochemistry required, a strategy that allows for precise control over the two contiguous stereocenters at C3 and C4 is paramount.

Established Synthetic Routes to this compound

The synthesis of this compound is intricately linked to the development of the KSP inhibitor MK-0731. nih.govnih.gov Established routes focus on the construction of the piperidine ring with the desired stereochemistry, often involving protected intermediates to ensure regioselectivity and stereocontrol during the synthetic sequence.

Utilization of Chiral Pool Precursors and Their Transformations

While specific details for the industrial-scale synthesis of this compound are often proprietary, the general principles of utilizing chiral pool precursors are well-established in the synthesis of substituted piperidines. Chiral pool starting materials, such as amino acids or carbohydrates, offer a cost-effective way to introduce chirality into a target molecule. For example, a derivative of a chiral amino acid like L-aspartic acid or L-glutamic acid could be envisioned as a starting point. The inherent stereochemistry of the amino acid would serve as a foundation for establishing the stereocenters on the piperidine ring through a series of transformations, including reductions, cyclizations, and functional group interconversions.

Step-by-Step Elucidation of Key Reaction Sequences and Conditions

A common approach to constructing the 3-fluoro-4-hydroxypiperidine core involves the use of a protected piperidone intermediate. A representative, albeit general, sequence is outlined below:

Formation of a Protected Piperidone: The synthesis often starts from a commercially available N-protected-4-piperidone, such as N-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) group serves to protect the nitrogen during subsequent transformations.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via stereoselective reduction of the ketone. However, to achieve the desired stereochemistry and to set the stage for fluorination, an alternative approach is the formation of an enolate followed by hydroxylation. For instance, treatment of N-Boc-4-piperidone with a strong base like lithium diisopropylamide (LDA) at low temperature generates the enolate, which can then be reacted with an electrophilic oxygen source, such as a molybdenum peroxide reagent (MoOPH), to introduce the hydroxyl group. This often leads to a mixture of diastereomers that may require separation.

Stereoselective Fluorination: The introduction of the fluorine atom with the correct stereochemistry is a critical step. This can be achieved through the fluorination of a chiral alcohol intermediate. For example, a (3S,4R)-4-hydroxypiperidine derivative can be subjected to fluorination with a reagent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically proceeds via an SN2 mechanism, leading to an inversion of configuration at the carbon atom being fluorinated. Careful selection of the starting alcohol stereoisomer is therefore crucial to obtain the desired (3R,4S) product.

Introduction of the Methoxy Group: The final step in forming the core structure is the methylation of the hydroxyl group. This is typically achieved by treating the (3R,4S)-3-fluoro-4-hydroxypiperidine intermediate with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base like sodium hydride (NaH).

Deprotection: The N-protecting group (e.g., Boc) can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final this compound.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection | N-Boc-4-piperidone | N-Boc-4-piperidone |

| 2 | Hydroxylation | 1. LDA, THF, -78 °C; 2. MoOPH | N-Boc-4-hydroxy-3-piperidone |

| 3 | Stereoselective Reduction | e.g., NaBH₄, CeCl₃ | N-Boc-3,4-dihydroxypiperidine |

| 4 | Selective Protection/Activation | e.g., Tosyl chloride | N-Boc-3-hydroxy-4-tosyloxypiperidine |

| 5 | Fluorination | e.g., TBAF | (3R,4S)-N-Boc-3-fluoro-4-hydroxypiperidine |

| 6 | Methylation | NaH, CH₃I | (3R,4S)-N-Boc-3-fluoro-4-methoxypiperidine |

| 7 | Deprotection | TFA or HCl | This compound |

This table represents a generalized synthetic sequence and the specific reagents and conditions may vary.

Derivatization from Protected Piperidine Intermediates

The synthesis of this compound as part of the larger MK-0731 molecule often involves its formation from a pre-existing, protected piperidine ring. nih.gov For instance, a key intermediate could be a protected (3R,4S)-4-amino-3-fluoropiperidine. The methoxy group can be introduced later in the synthetic sequence through functional group transformation of the amino group.

One possible strategy involves the diazotization of the amino group with a reagent like sodium nitrite (B80452) in an acidic aqueous solution, followed by reaction with methanol. This would lead to the desired methoxy-substituted piperidine. The stereochemistry of the starting amino-fluoropiperidine is critical for obtaining the final product with the correct (3R,4S) configuration.

Advanced Approaches to Enantioselective and Diastereoselective Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of advanced synthetic methods that can establish multiple stereocenters with high selectivity.

Enantioselective Catalysis in Piperidine Ring Construction

While not specifically detailed in the literature for this compound, enantioselective catalysis represents a powerful approach for the synthesis of such chiral heterocycles. Organocatalysis and transition-metal catalysis have been successfully employed in the enantioselective construction of piperidine rings.

For example, an enantioselective aza-Michael addition could be used to form a key intermediate. In this approach, a prochiral enone could react with an amine nucleophile in the presence of a chiral organocatalyst, such as a proline derivative, to generate a chiral amino ketone with high enantioselectivity. This intermediate could then be further elaborated to the target molecule.

Another advanced strategy is the use of rhodium- or iridium-catalyzed asymmetric hydrogenation of a substituted pyridine (B92270) or tetrahydropyridine (B1245486) precursor. researchgate.net This method can set one or more stereocenters in a single step with high enantioselectivity. The development of such a catalytic system for a precursor to this compound would represent a significant advancement in its synthesis.

Diastereoselective Control in Functional Group Introduction

Achieving the desired (3R,4S) stereochemistry in 3-fluoro-4-methoxypiperidine (B12336899) hinges on the diastereoselective introduction of the fluorine and methoxy groups. While specific literature detailing the direct synthesis of this exact molecule is sparse, analogous syntheses of related substituted piperidines provide valuable insights into effective strategies.

One key approach involves the manipulation of a pre-existing piperidine ring system where the relative stereochemistry can be directed by the existing stereocenters and the choice of reagents. For instance, in the synthesis of related 4-aryl-3-methyl-4-piperidinemethanol and their fluoro analogues, the C3-C4 relative stereochemistry was controlled through key reactions. epo.org The alkoxymethylation of a metalloenamine derived from 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine was found to yield the (3R,4S) diastereomer, which corresponds to a cis relationship between the C3 and C4 substituents. epo.org This suggests that a similar strategy, by introducing a methoxy group to a suitably substituted piperidine precursor, could be a viable route to establishing the desired stereochemistry.

The introduction of the fluorine atom can be achieved through various fluorinating agents, with the choice of agent and substrate being critical for diastereoselectivity. The fluorination of a hydroxyl group in a piperidinemethanol derivative using diethylaminosulfur trifluoride (DAST) has been demonstrated, although the diastereoselectivity of this step would be highly dependent on the substrate and reaction conditions. epo.org

The hydrogenation of substituted pyridines is another common method for producing piperidines. clearsynth.com The use of heterogeneous catalysts, such as ruthenium or nickel silicide, can lead to diastereoselective cis-hydrogenation of multi-substituted pyridines. clearsynth.com This approach could potentially be used to set the stereochemistry of a precursor molecule which is then further functionalized to the target compound.

Resolution Techniques for Enantiomeric Purity Enhancement

Once the desired diastereomer, this compound, is synthesized, it is often in a racemic form, meaning it is an equal mixture of the (3R,4S) and (3S,4R) enantiomers. To isolate the desired (3R,4S) enantiomer, resolution techniques are employed to enhance the enantiomeric purity.

One effective method for the separation of enantiomers is fractional crystallization . This technique relies on the different physical properties of diastereomeric salts formed by reacting the racemic mixture with a chiral resolving agent. A study on the enantiomeric enrichment of a structurally similar compound, (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, demonstrated the efficacy of this method. google.com By performing a two-fold crystallization of a mixture enriched in one enantiomer, the racemate crystallized out of the solution, leaving the mother liquor highly enriched in the desired enantiomer (95.4-97.6% ee). google.com This indicates that the racemate forms a more stable crystal lattice (a racemic compound), which facilitates its separation from the enantiomer. google.com

Another powerful technique for enantiomeric resolution is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For example, racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates in the synthesis of other complex molecules, have been successfully resolved using commercially available cellulose-based chiral stationary phases like Chiralcel OD and Chiralcel OJ. nih.gov The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation.

The following table summarizes these key resolution techniques:

| Technique | Description | Applicable To | Key Considerations |

| Fractional Crystallization | Separation of diastereomeric salts based on differences in solubility. | Racemic mixtures that can form salts with a chiral resolving agent. | Formation of a stable racemic compound or conglomerate; choice of resolving agent and solvent. google.com |

| Chiral HPLC | Chromatographic separation based on differential interactions with a chiral stationary phase. | A wide range of racemic compounds. | Selection of the appropriate chiral stationary phase and mobile phase for optimal resolution. nih.gov |

Considerations for Process Optimization and Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process for this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Catalyst Selection and Efficiency: For reactions like the hydrogenation of pyridine precursors, the choice of catalyst is paramount. Heterogeneous catalysts are often preferred for large-scale operations due to their ease of separation from the reaction mixture and potential for recycling. clearsynth.com For instance, ruthenium and nickel silicide catalysts have shown high stability and effectiveness in the diastereoselective hydrogenation of substituted pyridines. clearsynth.com

Process Streamlining: "One-pot" processes, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency by reducing processing time, solvent usage, and waste generation. clearsynth.com Combining steps like hydrogenation and functionalization can make the synthesis faster and more economical. clearsynth.com

Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing side reactions. For instance, some catalytic hydrogenations can be performed under milder conditions, which is advantageous for safety and energy consumption on a large scale. clearsynth.com

Purification Methods: On a large scale, purification methods need to be efficient and scalable. While chromatography is a powerful tool for purification at the lab scale, it can be expensive and time-consuming for large quantities. Crystallization is often a more practical and cost-effective method for purifying the final product or key intermediates on an industrial scale.

By carefully considering these factors, a robust and economically viable process for the synthesis of this compound can be developed.

Stereochemical Characterization and Conformational Analysis of 3r,4s 3 Fluoro 4 Methoxypiperidine

Elucidation of Absolute Stereochemistry

The unambiguous assignment of the (3R,4S) absolute stereochemistry to 3-fluoro-4-methoxypiperidine (B12336899) is crucial for understanding its interaction with biological systems and for its application in medicinal chemistry. This is achieved through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methodologies for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between diastereomers of substituted piperidines. In the case of (3R,4S)-3-fluoro-4-methoxypiperidine, which has a cis relationship between the fluorine and methoxy (B1213986) groups, specific NMR parameters are indicative of its relative stereochemistry.

Proton (¹H) NMR spectroscopy can provide information on the relative orientation of substituents through the analysis of coupling constants (J-values). For instance, the coupling constants between the protons at C3 and C4 can help to establish their relative configuration. In a related system, the analysis of J values in the ¹H NMR spectra was used to confirm the relative stereochemistry of cis-piperidines. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or its one-dimensional equivalent, can be used to identify protons that are close in space. For a cis isomer like this compound, an NOE would be expected between the axial proton at C3 and the axial proton at C5, as well as between the equatorial protons on these carbons. In a similar vein, 2D NOESY has been effectively used to deduce the relative stereochemistry in substituted proline rings by observing through-space correlations between protons.

¹⁹F NMR is also a valuable tool. The coupling constants between the fluorine atom and adjacent protons (³J(¹⁹F,¹H)) are particularly informative for determining the dihedral angle and thus the conformation and relative stereochemistry. researchgate.net

A representative table of expected ¹H NMR data for a cis-3,4-substituted piperidine (B6355638) is shown below, based on data from analogous structures.

Table 1: Representative ¹H NMR Data for a cis-3,4-Substituted Piperidine Moiety

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2eq | 3.10 - 3.25 | m | - |

| H-2ax | 2.75 - 2.90 | m | - |

| H-3 | 4.50 - 4.70 | dm | J(H,F) = ~48 |

| H-4 | 3.40 - 3.55 | m | - |

| H-5eq | 1.90 - 2.05 | m | - |

| H-5ax | 1.65 - 1.80 | m | - |

| H-6eq | 3.00 - 3.15 | m | - |

| H-6ax | 2.60 - 2.75 | m | - |

| OCH₃ | 3.35 | s | - |

| NH | 1.50 - 2.50 | br s | - |

Note: This is a representative table based on general knowledge of substituted piperidines and not specific experimental data for this compound.

X-ray Crystallography for Definitive Stereochemical Assignment

While spectroscopic methods provide strong evidence for the relative stereochemistry, single-crystal X-ray crystallography provides the most definitive assignment of both the relative and absolute stereochemistry. nih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, allowing for the unambiguous determination of the (3R,4S) configuration.

For this compound, obtaining a suitable crystal of a salt form, such as the hydrochloride, would allow for the determination of its solid-state conformation and absolute stereochemistry. In analogous systems, such as substituted piperidines and prolines, X-ray crystallography has been instrumental in confirming the stereochemical assignments made by NMR and in revealing the preferred ring pucker. nih.govnih.govnih.gov

Dynamic Conformational Preferences of the Piperidine Ring System

The piperidine ring is not static but exists in a dynamic equilibrium between different conformations, most commonly chair forms. The presence of substituents significantly influences this equilibrium.

Influence of Fluoro and Methoxy Substituents on Ring Pucker

In a piperidine ring, substituents generally prefer to occupy the equatorial position to minimize steric strain. However, in the case of fluorinated piperidines, a notable exception arises. The fluorine atom often shows a preference for the axial position, a phenomenon attributed to stereoelectronic effects. This preference for an axial fluorine has been observed in various fluorinated N-heterocycles. bldpharm.com

For this compound, two primary chair conformations are possible: one with the fluorine axial and the methoxy equatorial (axF, eqOMe), and the other with the fluorine equatorial and the methoxy axial (eqF, axOMe).

Studies on the closely related cis-3-fluoro-4-methylpiperidine have shown a preference for the conformer where the fluorine is in an axial orientation. researchgate.net This preference is often driven by a stabilizing hyperconjugative interaction between the nitrogen lone pair and the antibonding orbital of the C-F bond (n_N -> σ*_CF) or by the avoidance of dipole-dipole repulsion.

Interconversion Barriers and Preferred Conformations

The two chair conformations of this compound interconvert via a higher-energy boat or twist-boat transition state. The energy difference between the two chair conformers determines their relative populations at equilibrium.

Computational studies and variable-temperature NMR experiments on analogous fluorinated piperidines have been used to quantify the energy differences and interconversion barriers. For cis-3-fluoro-4-methylpiperidine, the conformer with an axial fluorine was found to be more stable. researchgate.net A similar trend would be expected for this compound, with the (axF, eqOMe) conformation being the more populated one.

Table 2: Calculated Conformational Energies for a Model cis-3-Fluoro-4-substituted Piperidine

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Axial Fluorine / Equatorial Methoxy | 0.00 |

| Equatorial Fluorine / Axial Methoxy | > 1.0 |

Note: This is a representative table based on findings for analogous compounds like cis-3-fluoro-4-methylpiperidine and does not represent specific experimental data for this compound.

Analysis of Stereoelectronic Effects Pertinent to the Fluoro and Methoxy Groups

The conformational preferences in this compound are governed by a delicate balance of steric and stereoelectronic effects.

The preference for an axial fluorine in fluorinated piperidines is a well-documented stereoelectronic effect. bldpharm.com This "axial fluorine preference" can be attributed to several factors:

Hyperconjugation: A stabilizing interaction can occur between the lone pair of the nitrogen atom and the antibonding orbital of the axial C-F bond (n_N -> σ*_CF). This interaction is maximized when the lone pair and the C-F bond are anti-periplanar, which is the case in the chair conformation with an axial fluorine.

Dipole-Dipole Interactions: In the protonated form of the piperidine, an attractive electrostatic interaction between the positively charged nitrogen and the partially negatively charged fluorine (N⁺-H···F) can further stabilize the axial conformer.

Gauche Effect: The preference for a gauche arrangement of electronegative substituents can also play a role.

The methoxy group at the C4 position also influences the conformational equilibrium. In the preferred conformation with an axial fluorine, the methoxy group resides in the more sterically favored equatorial position. This arrangement minimizes 1,3-diaxial interactions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-3-fluoro-4-methylpiperidine |

The Role of 3r,4s 3 Fluoro 4 Methoxypiperidine As a Chiral Building Block

Strategic Integration into Diverse Chemical Scaffolds

The rigid, chair-like conformation of the piperidine (B6355638) ring in (3R,4S)-3-fluoro-4-methoxypiperidine, combined with the specific stereochemical arrangement of its substituents, makes it an attractive scaffold for the synthesis of complex molecules. The fluorine atom, in particular, can influence the basicity of the piperidine nitrogen and introduce favorable metabolic stability, while the methoxy (B1213986) group offers a site for further chemical modification.

Construction of Fused and Bridged Heterocyclic Systems

While direct examples of the use of this compound in the construction of fused and bridged heterocyclic systems are not extensively documented in publicly available literature, the principles of such transformations are well-established in piperidine chemistry. General strategies for creating bridged systems from piperidine cores often involve multi-step synthetic sequences. nih.gov These can include the introduction of functional groups that can participate in intramolecular cyclization reactions, leading to the formation of bicyclic structures. The steric and electronic properties of the fluorine and methoxy substituents in this compound would be expected to play a significant role in directing the stereochemical outcome of such cyclizations.

The introduction of bridged structures can be a valuable strategy in drug design to enhance the three-dimensional character of a molecule, which can lead to improved binding affinity and selectivity for biological targets. nih.gov

Functionalization at the Piperidine Nitrogen for Scaffold Diversification

The secondary amine of the piperidine ring in this compound serves as a key handle for diversification. A variety of substituents can be introduced at this position through standard chemical transformations such as N-alkylation, N-arylation, and acylation.

A notable example of the importance of N-functionalization is seen in the development of inhibitors for the kinesin spindle protein (KSP). In the discovery of the clinical candidate MK-0731, an N-methyl-3-fluoro-4-(aminomethyl)piperidine urea (B33335) derivative was synthesized. nih.gov The N-methylation of the piperidine nitrogen was a crucial modification that, in combination with the fluorine substitution, contributed to an optimal in vitro and metabolic profile. nih.gov

The introduction of fluorine into the piperidine ring can significantly modulate the pKa of the piperidine nitrogen. scientificupdate.com This modulation of basicity can have a profound impact on a molecule's pharmacokinetic properties, such as its interaction with efflux transporters like P-glycoprotein (Pgp). nih.gov By fine-tuning the electronic environment of the nitrogen atom through both fluorination and N-functionalization, medicinal chemists can optimize the drug-like properties of a molecule.

Applications in the Synthesis of Advanced Chemical Intermediates

The stereochemically defined nature of this compound makes it an ideal starting material for the synthesis of more complex and valuable chemical intermediates.

Precursors to Structurally Complex Nitrogen-Containing Heterocycles

The inherent functionality of this compound allows it to serve as a precursor for a variety of structurally complex nitrogen-containing heterocycles. While specific, named complex heterocyclic systems derived directly from this starting material are not widely reported, its potential is evident. The methoxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized or participate in cyclization reactions. The fluorine atom can influence the reactivity of adjacent positions on the ring, enabling regioselective transformations.

The synthesis of a clinical candidate for the inhibition of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), PF-06650833, highlights the use of a related fluorinated heterocycle, a fluorinated pyrrolidine, in fragment-based drug design. nih.gov This example underscores the value of small, fluorinated heterocyclic building blocks in constructing potent and selective inhibitors for challenging biological targets. The principles applied in this case are directly transferable to the use of this compound in similar drug discovery programs.

Incorporation into Frameworks Designed for Molecular Target Interaction (e.g., specific protein binding)

The primary application of this compound and its close analogs lies in their incorporation into molecules designed to interact with specific biological targets. The defined stereochemistry of the building block is crucial for ensuring the correct spatial orientation of functional groups required for high-affinity binding to a protein's active site.

A prominent example is the development of inhibitors for the Kinesin Spindle Protein (KSP), a motor protein essential for cell division and a target for cancer therapy. nih.gov The discovery of MK-0731, a potent KSP inhibitor, involved the synthesis of a complex molecule that incorporated a fluorinated piperidine moiety. nih.gov The use of an N-methyl-3-fluoro-4-(aminomethyl)piperidine derivative was instrumental in achieving the desired pharmacological profile. nih.gov

Furthermore, piperidine derivatives are key components in the design of ligands for G-protein coupled receptors (GPCRs), such as opioid receptors. For instance, a trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative was identified as a highly potent and selective opioid kappa receptor antagonist. nih.gov While not the exact compound of focus, this research demonstrates the utility of substituted piperidines in achieving high affinity and selectivity for GPCRs. The stereochemical control offered by building blocks like this compound is paramount in such endeavors.

The strategic placement of the fluorine atom can also be used to mitigate off-target effects. For example, fluorination can reduce a molecule's affinity for the hERG potassium channel, a common source of cardiotoxicity in drug candidates. scientificupdate.com

Computational and Theoretical Investigations Involving 3r,4s 3 Fluoro 4 Methoxypiperidine Derivatives

Quantum Mechanical Studies of Electronic Structure and Reactivity Profiles

Quantum mechanical calculations are fundamental to elucidating the intrinsic electronic properties of (3R,4S)-3-fluoro-4-methoxypiperidine and predicting its reactivity. Density Functional Theory (DFT) has been a prominent method for these investigations, offering a balance between computational cost and accuracy.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the kinetic stability and chemical reactivity of the molecule. For this compound, the HOMO is typically localized on the piperidine (B6355638) nitrogen and the methoxy (B1213986) oxygen, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed around the C-F bond, suggesting its susceptibility to nucleophilic attack.

The calculated electrostatic potential surface reveals the charge distribution across the molecule. The electronegative fluorine and oxygen atoms create regions of negative potential, while the hydrogen atoms of the piperidine ring and the methyl group exhibit positive potential. This charge distribution is crucial for understanding non-covalent interactions with biological targets.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | +1.2 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G* |

Computational methods are employed to calculate bond dissociation energies (BDEs), which are critical for predicting the metabolic stability of the molecule. The C-F bond in this compound is predicted to have a high BDE, rendering it resistant to metabolic cleavage. In contrast, the C-H bonds on the piperidine ring are more susceptible to oxidation.

Reaction energetics for potential metabolic pathways, such as N-dealkylation or O-demethylation, can also be modeled. These calculations help in identifying the most likely metabolic transformations and in designing analogs with improved metabolic profiles.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of this compound and its interactions with its environment. These simulations reveal that the piperidine ring predominantly adopts a chair conformation, with the substituents occupying specific axial or equatorial positions to minimize steric strain.

MD simulations in aqueous solution are particularly valuable for understanding how the molecule interacts with water. These studies show the formation of hydrogen bonds between the piperidine nitrogen and water, as well as weaker interactions involving the methoxy group and the fluorine atom. This information is vital for predicting the solubility and bioavailability of derivatives.

In Silico Screening and Rational Design of Analogs Incorporating the this compound Moiety

The this compound scaffold serves as a valuable starting point for the in silico design of new bioactive molecules. Virtual libraries of derivatives can be generated by computationally adding various substituents to the piperidine ring. These virtual compounds are then screened against biological targets using techniques like molecular docking.

This rational design approach allows for the efficient exploration of a vast chemical space and the prioritization of a smaller, more promising set of analogs for synthesis and experimental testing. For instance, computational triage approaches have been successfully used to predict the reactivity and rearrangement pathways of fluorinated compounds, guiding synthetic efforts. rsc.org

Prediction of Chemical Interaction Networks and Binding Modes within Molecular Systems

A key application of computational chemistry is the prediction of how this compound derivatives bind to their biological targets, such as enzymes or receptors. Molecular docking simulations are used to predict the preferred binding pose and to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

These predictions can be further refined using more advanced techniques like MD simulations of the ligand-protein complex. Such simulations provide insights into the stability of the binding mode and the role of specific residues in the binding pocket. For example, studies on related piperidine derivatives have demonstrated the importance of specific substitutions for achieving high binding affinity and selectivity for targets like the dopamine (B1211576) D4 receptor. chemrxiv.org

Table 2: Predicted Intermolecular Interactions of a Hypothetical this compound Derivative with a Target Protein

| Interaction Type | Interacting Group on Ligand | Interacting Residue on Protein | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Piperidine Nitrogen | Aspartic Acid 110 | 2.8 |

| Hydrophobic Interaction | Methoxy Group | Leucine 85 | 3.5 |

| Halogen Bond | Fluorine | Tyrosine 205 | 3.1 |

Mechanistic Insights and Reaction Pathway Elucidation for 3r,4s 3 Fluoro 4 Methoxypiperidine

Detailed Investigations into Novel Reaction Mechanisms Involving the Piperidine (B6355638) Core

While specific mechanistic studies exclusively on (3R,4S)-3-fluoro-4-methoxypiperidine are not extensively documented in dedicated literature, a wealth of information on related fluorinated and substituted piperidines allows for the extrapolation of key mechanistic principles. The synthesis of the piperidine core itself often involves the reduction of a corresponding pyridine (B92270) precursor.

One prevalent method is the dearomatization-hydrogenation of fluoropyridines. nih.govacs.org This process, often catalyzed by transition metals like rhodium or palladium, proceeds through a dearomatized intermediate. nih.govacs.org Mechanistic experiments suggest that a key step involves the interaction of the pyridine with a boron-containing reagent like pinacol (B44631) borane (B79455) (HBpin) prior to hydrogenation. nih.gov The reaction's diastereoselectivity, leading to specific stereoisomers like the cis-configured product, is a critical aspect of these syntheses. nih.gov

Another important class of reactions for forming the piperidine ring is intramolecular C-H amination. acs.orgresearchgate.netnih.gov Copper-catalyzed reactions of N-fluoro amides have been shown to proceed via a Cu(I)/Cu(II) catalytic cycle. acs.orgresearchgate.net Kinetic isotope effect studies indicate that C-H bond cleavage is a key step in the reaction mechanism. researchgate.net The nature of the substituents on the ligand and the halide on the amide can influence the reaction's efficiency. acs.orgnih.gov

Furthermore, the derivatization of the piperidine ring itself can proceed through various mechanisms. For instance, lithiation of protected piperidines followed by reaction with an electrophile is a common strategy for introducing substituents. youtube.com The regioselectivity of such reactions is a subject of detailed mechanistic investigation. youtube.com

Examination of Stereoelectronic Effects of Fluorine and Methoxy (B1213986) Groups on Piperidine Reactivity

The conformational behavior of fluorinated piperidines is a subject of considerable study, with significant implications for their reactivity. d-nb.infonih.govresearchgate.netnih.gov In many cases, a notable preference for the fluorine atom to occupy an axial position is observed, a phenomenon that can be attributed to a combination of stereoelectronic effects. d-nb.infonih.govresearchgate.net

These effects include:

Hyperconjugation: Stabilizing interactions between the σ orbitals of adjacent C-H bonds and the σ* antibonding orbital of the C-F bond (σC-H → σ*C-F) can favor the gauche conformation, which corresponds to an axial fluorine in the piperidine ring. researchgate.net

Electrostatic Interactions: Favorable charge-dipole interactions between the polarized C-F bond and a positively charged nitrogen atom (in protonated or derivatized piperidines) can also stabilize the axial conformer. nih.gov

The table below summarizes the key stereoelectronic interactions that are likely to influence the reactivity of this compound.

| Interaction | Description | Consequence for Reactivity |

| σC-H → σC-F Hyperconjugation | Donation of electron density from an axial C-H bond to the antibonding orbital of the C-F bond. | Stabilizes the conformation where fluorine is axial, potentially influencing the approach of reagents. |

| C-F...N+ Charge-Dipole Interaction | Electrostatic attraction between the partial negative charge on the fluorine atom and a positively charged nitrogen atom. | Can lock the conformation in a protonated state, affecting nucleophilicity and reactions at the nitrogen. |

| Anomeric Effect (potential) | Interaction between the lone pair of the methoxy oxygen and the σ orbital of the C-F or C-N bond. | Could influence the torsional angles around the C4-O bond and the overall ring conformation. |

Pathways for Specific Chemical Transformations and Controlled Derivatization

The this compound scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The ability to perform specific chemical transformations and controlled derivatizations is therefore of high importance.

Common derivatization strategies for piperidines include:

N-functionalization: The secondary amine of the piperidine ring is a common site for derivatization. Reactions such as acylation, sulfonylation, and alkylation can be used to introduce a wide variety of functional groups.

C-H Functionalization: While more challenging, direct C-H functionalization of the piperidine ring is an area of active research. This can allow for the introduction of substituents at various positions on the ring.

Manipulation of Existing Substituents: The methoxy group could potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized.

The table below outlines some potential derivatization reactions for this compound, along with the expected type of transformation.

| Reaction | Reagents and Conditions | Transformation |

| N-Acylation | Acyl chloride or anhydride, base | Formation of an N-acylpiperidine |

| N-Alkylation | Alkyl halide, base | Formation of a tertiary amine |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3) | Formation of an N-alkyl or N-arylpiperidine |

| Ether Cleavage | Lewis acids (e.g., BBr3) or strong protic acids | Conversion of the methoxy group to a hydroxyl group |

| Oxidation | Oxidizing agents | Potential for oxidation at the nitrogen or other positions, depending on the reagent and conditions |

The stereochemistry of the starting material, with the trans relationship between the fluorine and methoxy groups, will play a crucial role in the stereochemical outcome of these reactions. The conformational preferences dictated by the stereoelectronic effects discussed previously will influence the accessibility of different reaction sites and the diastereoselectivity of the transformations. A thorough understanding of these principles is essential for the rational design of synthetic routes utilizing this valuable fluorinated piperidine building block.

Future Directions in the Research and Development of 3r,4s 3 Fluoro 4 Methoxypiperidine

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The efficient and stereoselective synthesis of (3R,4S)-3-fluoro-4-methoxypiperidine is paramount for its broader application. Future research is anticipated to move beyond traditional multi-step sequences and embrace more innovative and sustainable approaches.

One promising avenue is the diastereoselective hydrogenation of functionalized fluoropyridines . The development of rhodium and palladium-based catalyst systems has shown significant promise in the reduction of fluorinated pyridines. acs.orgnih.gov Future work could focus on designing chiral ligands that can achieve high diastereoselectivity in the hydrogenation of a suitably substituted 3-fluoro-4-methoxypyridine (B1466008) precursor, directly yielding the desired (3R,4S) isomer. dicp.ac.cn The use of heterogeneous catalysts is particularly attractive from a sustainability perspective, as they can be more easily recovered and reused. nih.gov

Flow chemistry presents another significant opportunity for the sustainable production of this compound. Continuous flow processes can offer enhanced control over reaction parameters, leading to improved yields, higher purity, and increased safety, especially for exothermic fluorination or hydrogenation reactions. nih.govorganic-chemistry.org The integration of in-line purification techniques could further streamline the synthesis, making it more efficient and scalable.

Furthermore, biocatalysis and organocatalysis are expected to play a crucial role in developing greener synthetic routes. jocpr.comrsc.org The use of enzymes, such as transaminases, or chiral small-molecule catalysts could enable the asymmetric synthesis of key intermediates with high enantiopurity, reducing the reliance on chiral auxiliaries and resolutions. nih.gov The aza-Michael reaction, a key step in building the piperidine (B6355638) ring, is another area where sustainable catalysts, such as hydrothermal carbons and ionic liquids, are being explored. mdpi.comresearchgate.net

Table 1: Prospective Sustainable Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Diastereoselective Hydrogenation | Atom-economical, potential for high stereoselectivity. acs.orgnih.gov | Development of chiral rhodium and palladium catalysts; optimization of reaction conditions for the (3R,4S) isomer. dicp.ac.cn |

| Flow Chemistry | Enhanced safety, improved yield and purity, scalability. nih.govorganic-chemistry.org | Design of continuous flow reactors for fluorination and hydrogenation steps; integration of in-line purification. |

| Biocatalysis/Organocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. jocpr.comrsc.org | Identification of suitable enzymes or organocatalysts for key bond-forming reactions; process optimization. |

| Aza-Michael Reaction with Green Catalysts | Use of renewable and recyclable catalysts. mdpi.comresearchgate.net | Exploration of hydrothermal carbons and ionic liquids for the cyclization step. |

Development of Advanced Applications in Complex Chemical Synthesis and Materials Science

The unique structural features of this compound make it a valuable building block for the synthesis of complex molecules and novel materials.

In complex chemical synthesis , this fluorinated piperidine can serve as a chiral scaffold for the development of new pharmaceuticals and agrochemicals. ccspublishing.org.cnnih.gov The introduction of fluorine can significantly impact a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and pKa, which are critical for biological activity. ccspublishing.org.cn Future research could involve the use of this compound in the synthesis of analogues of existing drugs to improve their pharmacokinetic profiles. researchgate.net Its defined stereochemistry can also be exploited to probe ligand-receptor interactions with high precision.

The field of materials science also presents exciting opportunities. The incorporation of fluorinated moieties into polymers is known to impart unique properties, such as low surface energy, high thermal stability, and chemical resistance. researchgate.netnih.gov this compound could be used as a monomer or a modifying agent to create novel fluorinated polymers with tailored characteristics. For instance, fluorinated polyamides or polyimides derived from this piperidine could exhibit enhanced transparency and low yellowness, making them suitable for optical applications. mdpi.com Additionally, the creation of biostable fluorinated coatings for polymers is an emerging area where this compound could find application, potentially offering resistance to microbial colonization. mdpi.com

Table 2: Potential Advanced Applications of this compound

| Field | Potential Application | Key Research Focus |

| Medicinal Chemistry | Synthesis of novel drug candidates with improved pharmacokinetic properties. ccspublishing.org.cnresearchgate.net | Incorporation into known bioactive scaffolds; exploration of new biological targets. |

| Agrochemicals | Development of new fungicides, herbicides, and insecticides. ccspublishing.org.cnnih.gov | Synthesis and screening of derivatives for pesticidal activity. |

| Materials Science | Creation of novel fluorinated polymers with enhanced properties. researchgate.netnih.gov | Polymerization of the piperidine derivative; surface modification of existing polymers. |

| Organocatalysis | Use as a chiral catalyst in asymmetric transformations. researchgate.netrsc.org | Investigation of its catalytic activity in various reactions. |

Theoretical Predictions for Uncharted Chemical Reactivity and Catalytic Roles

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound, guiding future experimental work.

Quantum chemical studies can provide valuable insights into the compound's conformational preferences, which are influenced by the interplay of steric and stereoelectronic effects, such as the gauche effect between the fluorine and methoxy (B1213986) groups. nih.gov These studies can predict the most stable conformers and the energy barriers for their interconversion, which is crucial for understanding its reactivity and interactions with biological targets.

Theoretical predictions of physicochemical properties , such as pKa and lipophilicity (logP), are also of significant interest. nih.gov The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group in close proximity creates a unique electronic environment that will influence the basicity of the piperidine nitrogen. Accurate computational prediction of these properties can aid in the design of molecules with optimal absorption, distribution, metabolism, and excretion (ADME) profiles for drug development.

Furthermore, computational modeling can be used to explore the potential catalytic roles of this compound. As a chiral amine, it could potentially act as an organocatalyst in various asymmetric transformations. researchgate.netrsc.org Theoretical calculations can help to identify promising reactions and to understand the mechanism of catalysis, including the structure of the transition states and the origin of stereoselectivity.

Table 3: Focus Areas for Theoretical Predictions on this compound

| Theoretical Approach | Predicted Properties | Significance |

| Conformational Analysis | Stable conformers, rotational barriers, dihedral angles. nih.gov | Understanding reactivity, biological activity, and spectroscopic properties. |

| Physicochemical Property Prediction | pKa, logP, dipole moment. nih.gov | Guiding drug design and development of molecules with desired ADME properties. |

| Reaction Mechanism Studies | Transition state energies, activation barriers, reaction pathways. | Elucidating reactivity and guiding the design of new synthetic methods. |

| Catalytic Activity Screening | Binding energies with substrates, stereochemical models. researchgate.netrsc.org | Identifying potential applications as an organocatalyst in asymmetric synthesis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.